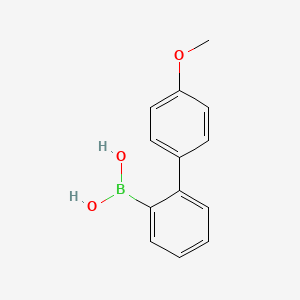

2-(4-Methoxyphenyl)phenylboronic Acid

Overview

Description

2-(4-Methoxyphenyl)phenylboronic Acid is a type of boronic acid, which is a compound containing a boron atom . Boronic acids are commonly used in organic chemistry and have been studied for various applications in medicinal chemistry .

Synthesis Analysis

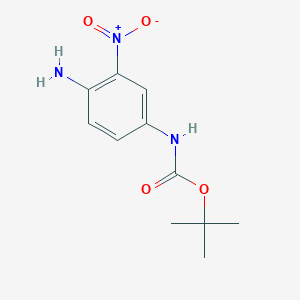

The synthesis of similar boronic acids often involves several steps, including borylation, oxidation, nitration, esterification, and hydrogenation . The specific synthesis process for 2-(4-Methoxyphenyl)phenylboronic Acid may vary.Molecular Structure Analysis

The molecular formula of 2-(4-Methoxyphenyl)phenylboronic Acid is C7H9BO3 . The structure includes a boron atom bonded to three oxygen atoms and a phenyl ring with a methoxy group attached .Chemical Reactions Analysis

Boronic acids, including 2-(4-Methoxyphenyl)phenylboronic Acid, are known to participate in various chemical reactions. These include Suzuki-Miyaura cross-coupling reactions and Pd-catalyzed direct arylation .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Methoxyphenyl)phenylboronic Acid can vary. For example, similar compounds have a molecular weight of around 151.96 g/mol .Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

“2-(4-Methoxyphenyl)phenylboronic Acid” is used as a reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of coupling reaction where the coupling partners are a boronic acid with a halide, catalyzed by a palladium (0) complex .

Pd-Catalyzed Direct Arylation

This compound is also used in Pd-catalyzed direct arylation . This process involves the direct arylation of arenes with aryl halides in the presence of a palladium catalyst .

Synthesis Using Palladium-Catalyzed Arylation

Another application of “2-(4-Methoxyphenyl)phenylboronic Acid” is in the synthesis of various compounds using palladium-catalyzed arylation . This method allows for the formation of carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

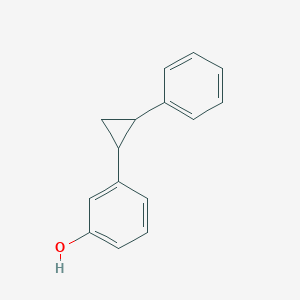

Palladium-Catalyzed Stereoselective Heck-Type Reaction

This compound is used in palladium-catalyzed stereoselective Heck-type reactions . These reactions involve the coupling of an alkene with an aryl or vinyl halide to form a substituted alkene .

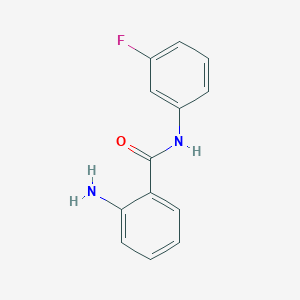

Tandem-Type Pd (II)-Catalyzed Oxidative Heck Reaction and Intramolecular C-H Amidation Sequence

“2-(4-Methoxyphenyl)phenylboronic Acid” is used in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . This is a complex reaction sequence that involves multiple steps and can be used to synthesize a variety of complex organic compounds .

Copper-Mediated Ligandless Aerobic Fluoroalkylation of Arylboronic Acids with Fluoroalkyl Iodides

This compound is used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides . This reaction is used to introduce fluoroalkyl groups into organic compounds .

Ruthenium Catalyzed Direct Arylation

“2-(4-Methoxyphenyl)phenylboronic Acid” is used in ruthenium catalyzed direct arylation . This reaction involves the direct arylation of arenes with aryl halides in the presence of a ruthenium catalyst .

Rh-Catalyzed Asymmetric Conjugate Addition

Lastly, this compound is used in Rh-catalyzed asymmetric conjugate addition . This reaction is used to form carbon-carbon bonds in an enantioselective manner .

Future Directions

The use of boronic acids in medicinal chemistry is a relatively recent development, and there is significant potential for future research in this area . The introduction of a boronic acid group to bioactive molecules has been shown to modify their properties, suggesting that boronic acids could be used to develop new drugs .

Mechanism of Action

Target of Action

The primary target of 2-(4-Methoxyphenyl)phenylboronic Acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction , which is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that the compound is a powder , which could potentially influence its absorption and distribution.

Result of Action

The result of the action of 2-(4-Methoxyphenyl)phenylboronic Acid is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This leads to the creation of new organic compounds, contributing to various chemical syntheses .

Action Environment

The action of 2-(4-Methoxyphenyl)phenylboronic Acid is influenced by the reaction conditions of the SM cross-coupling process . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .

properties

IUPAC Name |

[2-(4-methoxyphenyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO3/c1-17-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14(15)16/h2-9,15-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEUXWYNNQERFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C2=CC=C(C=C2)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)phenylboronic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

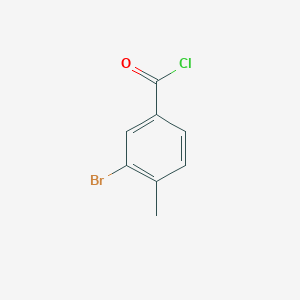

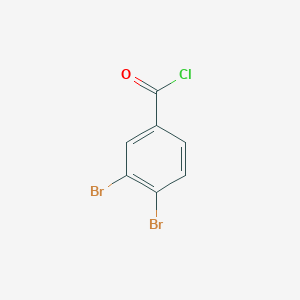

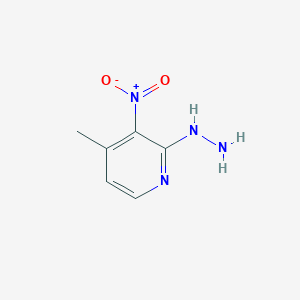

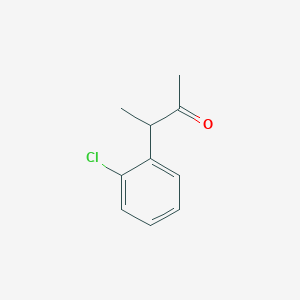

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.